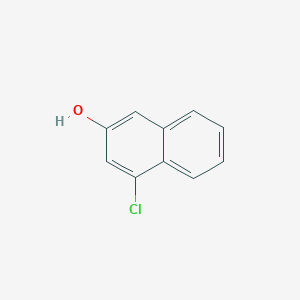

1-Chloro-3-hydroxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBMWSBRLLFCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436410 | |

| Record name | 1-Chloro-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75907-51-6 | |

| Record name | 1-Chloro-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-hydroxynaphthalene: Properties, Synthesis, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Chloro-3-hydroxynaphthalene, a halogenated aromatic alcohol of interest in various chemical and biomedical fields. The document details its fundamental chemical and physical properties, explores potential synthetic routes and reactivity, and outlines key analytical techniques for its characterization. Furthermore, this guide discusses its current and prospective applications, particularly in organic synthesis and as a potential intermediate in drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction

This compound is a substituted naphthol derivative characterized by a naphthalene ring system functionalized with both a hydroxyl and a chloro group. As a member of the chloronaphthol family, it holds potential as a versatile building block in organic synthesis due to the reactivity of its hydroxyl group and the influence of the chloro substituent on the aromatic system. Its structural similarity to other biologically active naphthol derivatives suggests its potential utility in medicinal chemistry and drug development. This guide aims to consolidate the available technical information on this compound, providing researchers and scientists with a foundational understanding of its properties and applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, its properties can be inferred from data on related isomers and general chemical principles. The following table summarizes the known and predicted properties.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| Synonyms | 4-chloronaphthalen-2-ol | [1] |

| CAS Number | 75907-51-6 | [1] |

| Molecular Formula | C₁₀H₇ClO | [2] |

| Molecular Weight | 178.61 g/mol | [2] |

| Appearance | Off-white to grey crystalline powder (predicted based on isomers) | [3] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents (predicted) | [4] |

Synthesis and Reactivity

Synthesis

A specific, detailed synthetic protocol for this compound is not readily found in the provided search results. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common approach to synthesizing chloronaphthols involves the direct chlorination of a corresponding naphthol or the hydroxylation of a chloronaphthalene. For instance, the synthesis of 1-chloro-4-hydroxynaphthalene can be achieved by heating 1-chloro-4-methoxynaphthalene with acetic acid and hydrobromic acid.[5]

A potential synthetic workflow for a generic chloronaphthol is illustrated below:

A generalized workflow for the synthesis of a chloronaphthol derivative.

Reactivity

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The aromatic ring is susceptible to electrophilic substitution, with the positions of substitution directed by the existing hydroxyl and chloro groups. The chloro group can potentially undergo nucleophilic aromatic substitution under forcing conditions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions. The carbon NMR spectrum would reveal the number of unique carbon environments.[6][7]

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit a characteristic broad absorption band for the O-H stretching of the hydroxyl group and absorptions in the aromatic region corresponding to C-H and C=C stretching vibrations.[6][8]

-

Mass Spectrometry (MS) : MS would determine the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.[6][8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying chloronaphthol isomers.[9] A reversed-phase HPLC method using a C18 column is commonly employed.

-

Preparation of Standards and Samples : Prepare stock solutions of chloronaphthol isomer standards and the sample of interest in a suitable organic solvent (e.g., methanol or acetonitrile).

-

HPLC System : Utilize an HPLC system equipped with a UV-Vis detector.[9]

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[9]

-

Mobile Phase : A gradient of acetonitrile and water is often effective.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where the analytes have significant absorbance.

-

-

Data Analysis : Identify and quantify the isomers based on their retention times and peak areas compared to the standards.

References

- 1. echemi.com [echemi.com]

- 2. 1-Chloro-2-naphthol | C10H7ClO | CID 12459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Chloro-3-hydroxynaphthalene

This guide provides a comprehensive technical overview of 1-Chloro-3-hydroxynaphthalene (CAS Number: 75907-51-6), a halogenated naphthol derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, plausible synthetic routes, spectroscopic characterization, and potential applications, with a focus on its relevance in scientific research.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 4-chloro-2-naphthol, is a substituted aromatic compound. The presence of both a hydroxyl and a chloro group on the naphthalene scaffold imparts a unique combination of electronic and steric properties that make it an interesting candidate for further chemical exploration and as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (4-Chloro-2-naphthol) | 4-Chloro-1-naphthol | 6-Chloro-2-naphthol |

| CAS Number | 75907-51-6 | 604-44-4 | 40604-49-7 |

| Molecular Formula | C₁₀H₇ClO | C₁₀H₇ClO | C₁₀H₇ClO |

| Molecular Weight | 178.62 g/mol | 178.62 g/mol | 178.62 g/mol [1] |

| Melting Point | Data not readily available | 117-120 °C[2] | 116.5 °C[3] |

| Boiling Point | Data not readily available | Data not readily available | 254.41 °C (estimated)[3] |

| Appearance | Inferred to be a solid | White to light yellow to light grey powder | Pale brown solid[3] |

| pKa | Data not readily available | Data not readily available | 9.31 (Predicted)[1] |

Synthesis of Chloronaphthol Derivatives: A Conceptual Framework

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be conceptualized based on established organic chemistry principles for the synthesis of related chloronaphthol isomers. A common strategy involves the electrophilic aromatic substitution of a naphthol precursor.

A plausible synthetic approach could involve the direct chlorination of 2-naphthol. However, controlling the regioselectivity of this reaction to favor the desired 4-chloro isomer over other potential isomers would be a critical challenge. The directing effects of the hydroxyl group on the naphthalene ring would need to be carefully considered, along with reaction conditions such as the choice of chlorinating agent, solvent, and temperature.

For instance, the synthesis of the related compound 4-chloro-2-nitro-1-naphthol is achieved by the nitration of 4-chloro-1-naphthol using concentrated nitric acid in acetic acid[4]. This demonstrates the feasibility of electrophilic substitution reactions on a chloronaphthol scaffold.

Conceptual Synthesis Workflow:

References

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-3-hydroxynaphthalene

Introduction

1-Chloro-3-hydroxynaphthalene is a substituted aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the creation of more complex molecules, including potential pharmaceutical agents and dye intermediates. Accurate and unambiguous structural confirmation of this molecule is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound, offering both theoretical insights and practical, field-proven experimental protocols. Our approach emphasizes the integration of multiple spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a self-validating and comprehensive structural profile.

Molecular Structure Overview

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a naphthalene bicyclic aromatic ring system. A chlorine atom is substituted at the C1 position, and a hydroxyl (-OH) group is at the C3 position. This specific arrangement of substituents and the underlying aromatic framework gives rise to a unique spectroscopic fingerprint.

Key Structural Features for Spectroscopic Analysis:

-

O-H bond: A hydroxyl group, which will produce a characteristic signal in IR and a labile proton in ¹H NMR.

-

Aromatic C-H bonds: Protons attached to the naphthalene ring system.

-

Aromatic C=C bonds: The carbon-carbon double bonds within the bicyclic aromatic system.

-

C-O bond: The bond connecting the hydroxyl group to the aromatic ring.

-

C-Cl bond: The bond connecting the chlorine atom to the aromatic ring.

-

Carbon Skeleton: The ten carbon atoms of the naphthalene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Experience: The "Why" Behind the Protocol

The choice of sampling technique is critical. While KBr pellets are a traditional method, Attenuated Total Reflectance (ATR) is often preferred for its speed, ease of use, and minimal sample preparation. For a hydroxyl-containing compound like this, ensuring the sample is dry is crucial, as water has a strong, broad O-H absorption that can obscure the sample's hydroxyl peak.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount (a few milligrams) of solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3500 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3000-3100 (sharp) | C-H Stretch | Aromatic C-H |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Phenolic C-O |

| ~750-850 | C-Cl Stretch | Aryl Halide |

The broad peak around 3200-3500 cm⁻¹ is definitive for the hydroxyl group. The peaks in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions confirm the aromatic nature of the compound. The presence of absorptions corresponding to C-O and C-Cl stretches further supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms and their chemical environments.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is paramount in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and relatively simple solvent signal. However, the acidic proton of the hydroxyl group (-OH) can sometimes exchange with trace amounts of water or be very broad, making it difficult to observe. Using dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms a hydrogen bond with the -OH proton, slowing down its exchange and resulting in a sharper, more easily identifiable singlet.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing the chemical shifts accurately.[2]

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to optimize its homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters on a 400 or 500 MHz spectrometer are typically sufficient.[2]

Data Interpretation: The ¹H NMR spectrum provides four key pieces of information: the number of unique proton signals, their chemical shifts (positions), their integration (relative number of protons), and their multiplicity (splitting pattern). For this compound, we expect to see signals for the six aromatic protons and one hydroxyl proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | ~7.0 - 8.0 | Multiplets (m), Doublets (d) | 6H |

| Hydroxyl Proton (-OH) | ~5.0 - 10.0 (variable) | Singlet (s, broad) | 1H |

The aromatic protons will appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position relative to the electron-withdrawing chlorine and electron-donating hydroxyl groups. The hydroxyl proton signal is a singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Experimental Protocol: The sample preparation is identical to that for ¹H NMR. Acquisition of a ¹³C spectrum requires more scans and a longer experiment time than ¹H NMR because the ¹³C isotope has a low natural abundance (about 1.1%).[3]

Data Interpretation: The proton-decoupled ¹³C NMR spectrum shows a single sharp peak for each unique carbon atom in the molecule. For this compound, we expect to see 10 distinct signals for the 10 carbons of the naphthalene ring, as they are all in unique chemical environments.

| Carbon Type | Expected Chemical Shift (δ, ppm) | | :--- | :--- | :--- | | C-OH (C3) | ~150 - 155 | | C-Cl (C1) | ~130 - 135 | | Other Aromatic C | ~110 - 140 |

The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C3) will be the most downfield (highest ppm value). The carbon bonded to the chlorine (C1) will also be significantly downfield. The remaining eight aromatic carbons will appear in the typical aromatic region of ~110-140 ppm.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Expertise & Experience: The Self-Validating Isotope Pattern

A key feature to look for in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M+) and another, smaller peak for the molecule containing ³⁷Cl (M+2), which is two mass units heavier. The ratio of the intensities of these two peaks will be approximately 3:1. This distinctive pattern is a highly reliable, self-validating indicator for the presence of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule, creating a positively charged molecular ion (M⁺).

-

Acceleration & Deflection: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation

The mass spectrum will provide the following critical data:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at an m/z value equal to the molecular weight of this compound (C₁₀H₇ClO), which is approximately 178.02 g/mol for the ³⁵Cl isotope.

-

Isotope Peak (M+2): A second peak will be observed at m/z ≈ 180.02, corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak will be about one-third that of the M⁺ peak.

-

Fragmentation Peaks: Other peaks at lower m/z values will represent fragments of the molecule, which can sometimes provide additional structural information.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an undeniable case for the molecular structure.

The workflow for this integrated analysis is as follows:

Caption: Experimental workflow for spectroscopic characterization.

This integrated approach provides a powerful, self-validating system. The MS data confirms the molecular formula and the presence of chlorine. The IR data confirms the presence of the key hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR data provide the definitive map of the carbon-hydrogen framework, confirming the specific 1,3-substitution pattern on the naphthalene ring.

The relationship between the molecule's structure and its spectral data is summarized below:

Caption: Correlation of structure with key spectroscopic signals.

Conclusion

The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. By combining the functional group information from IR spectroscopy, the detailed connectivity map from ¹H and ¹³C NMR, and the molecular weight and elemental information from mass spectrometry, we can achieve an unambiguous and robust confirmation of its chemical structure. This multi-faceted approach ensures the high degree of certainty required for research, development, and quality control applications in the chemical and pharmaceutical sciences.

References

NMR and IR spectra of 4-chloronaphthalen-2-ol

An In-Depth Technical Guide to the Predicted Infrared and Nuclear Magnetic Resonance Spectra of 4-chloronaphthalen-2-ol

Abstract: This technical guide provides a detailed analysis of the structural and electronic features of 4-chloronaphthalen-2-ol as elucidated by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of complete, published experimental spectra for this specific isomer, this document employs a predictive and comparative methodology grounded in established spectroscopic principles and data from the parent molecule, 2-naphthol. We will explore the anticipated key absorptions in the IR spectrum and forecast the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra. This guide is intended for researchers and professionals in drug development and materials science, offering insights into the causal relationships between molecular structure and spectral output.

Introduction to 4-chloronaphthalen-2-ol

4-chloronaphthalen-2-ol is a substituted aromatic compound belonging to the chloronaphthol class of molecules. Its structure consists of a naphthalene core functionalized with a hydroxyl (-OH) group at the C2 position and a chlorine (-Cl) atom at the C4 position. This substitution pattern dictates the molecule's chemical reactivity, electronic properties, and, consequently, its interaction with electromagnetic radiation in spectroscopic experiments.

Understanding the precise spectral signature of 4-chloronaphthalen-2-ol is critical for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical systems. IR spectroscopy provides invaluable information about the functional groups present, while NMR spectroscopy offers a detailed map of the carbon and hydrogen framework.

To facilitate a clear discussion, the following standardized numbering for the naphthalene ring system will be used throughout this guide.

Caption: Molecular structure of 4-chloronaphthalen-2-ol with IUPAC numbering.

Experimental Protocols & Workflow

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following outlines a standard, field-proven workflow for analyzing a solid organic sample like 4-chloronaphthalen-2-ol.

Sample Preparation and Analysis Workflow

Caption: Standard workflow for spectroscopic analysis of an organic compound.

Detailed Methodologies

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity. A small amount of the crystalline sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the sample is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. After tuning and shimming the probe for optimal magnetic field homogeneity, a standard one-pulse ¹H experiment is run.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., using the zgpg30 pulse program on a Bruker instrument) is performed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which is often significantly more than for ¹H NMR due to the low natural abundance of ¹³C.

-

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum reveals the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. For 4-chloronaphthalen-2-ol, the key absorptions are predicted as follows.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Characteristics |

| 3500 - 3200 | O-H stretch | Phenolic -OH | Strong, broad absorption due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Multiple weak to medium sharp bands.[1] |

| 1620 - 1580 | C=C stretch | Aromatic Ring | Two or more medium to strong bands.[2] |

| 1260 - 1180 | C-O stretch | Phenolic C-O | Strong, sharp absorption. |

| 1100 - 1000 | C-Cl stretch | Aryl Halide | Medium to strong absorption in the fingerprint region. |

Causality and Interpretation:

-

The hydroxyl group is the most prominent feature, expected to produce a strong, broad band around 3350 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.

-

The region just above 3000 cm⁻¹ is characteristic of aromatic C-H stretching , distinguishing them from aliphatic C-H stretches which appear below 3000 cm⁻¹.[1]

-

The aromatic C=C stretching vibrations within the naphthalene rings typically give rise to a pair of sharp bands around 1600 cm⁻¹.

-

The C-O stretch of the phenol is electronically coupled to the aromatic ring, and its position is a reliable indicator of this functional group.

-

The C-Cl stretch is expected in the fingerprint region. While this region can be complex, the presence of a strong band around 1050 cm⁻¹ would be consistent with the aryl chloride moiety.

Predicted Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides the most detailed structural information. The analysis is based on a comparison with the known spectrum of 2-naphthol, with predicted modifications arising from the introduction of the C4-chloro substituent.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-naphthol shows seven distinct aromatic protons and one hydroxyl proton.[3][4] The introduction of a chlorine atom at C4 in 4-chloronaphthalen-2-ol removes a proton and influences the remaining protons through inductive and resonance effects.

Reference Data: Experimental ¹H NMR of 2-Naphthol (Data sourced from literature, typically in CDCl₃ or DMSO-d₆)[5]

| Proton | Approx. δ (ppm) | Multiplicity |

| H1 | 7.1-7.2 | d |

| H3 | 7.2-7.3 | d |

| H4 | 7.3-7.4 | t |

| H5 | 7.7-7.8 | d |

| H6 | 7.3-7.4 | t |

| H7 | 7.4-7.5 | t |

| H8 | 7.7-7.8 | d |

| OH | Variable (e.g., 5.0) | s (broad) |

Predicted Data: ¹H NMR of 4-chloronaphthalen-2-ol

The chlorine atom is an electronegative, electron-withdrawing group. Its primary influence will be on the protons closest to it.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Shift (vs. 2-Naphthol) |

| H1 | 7.2 - 7.3 | d | Minor downfield shift due to proximity to the electron-donating OH group. |

| H3 | 7.4 - 7.5 | s | Significant downfield shift. H3 is ortho to the strongly electron-withdrawing Cl atom. The adjacent proton at C4 is gone, so this signal will be a singlet. |

| H5 | 7.9 - 8.0 | d | Significant downfield shift. H5 is in a peri position relative to the Cl atom. This spatial proximity causes strong deshielding. |

| H6 | 7.4 - 7.5 | t | Minor shift expected, similar to 2-naphthol. |

| H7 | 7.5 - 7.6 | t | Minor shift expected, similar to 2-naphthol. |

| H8 | 7.8 - 7.9 | d | Minor downfield shift. |

| OH | Variable | s (broad) | Position is highly dependent on concentration and solvent. |

Expertise & Causality:

-

The most diagnostic signal in the predicted spectrum is the singlet for H3 . In 2-naphthol, H3 is a doublet due to coupling with H4. The substitution of H4 with Cl removes this coupling partner.

-

The deshielding (downfield shift) of protons H3 and H5 is a direct result of the electronic influence of the chlorine atom. The inductive effect of chlorine withdraws electron density from the ring, reducing the shielding experienced by nearby protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. 2-Naphthol has 10 distinct carbon signals.[5] The introduction of the C4-chloro group will most significantly impact the chemical shifts of C4 (the point of attachment), C3, and C4a.

Reference Data: Experimental ¹³C NMR of 2-Naphthol (Data sourced from literature)[5]

| Carbon | Approx. δ (ppm) |

| C1 | 109.9 |

| C2 | 153.6 |

| C3 | 118.0 |

| C4 | 129.3 |

| C4a | 130.3 |

| C5 | 128.0 |

| C6 | 126.7 |

| C7 | 124.0 |

| C8 | 126.9 |

| C8a | 135.0 |

Predicted Data: ¹³C NMR of 4-chloronaphthalen-2-ol

The effect of a substituent on carbon chemical shifts (Substituent Chemical Shifts or SCS) is well-documented.[6] A chlorine atom directly attached to an aromatic carbon causes a large downfield shift at that carbon (the ipso carbon) and affects the ortho, meta, and para positions.

| Carbon | Predicted δ (ppm) | Rationale for Shift (vs. 2-Naphthol) |

| C1 | ~110 | Minor change. |

| C2 | ~152 | Minor shielding (upfield shift) due to the meta relationship with Cl. |

| C3 | ~121 | Downfield shift. C3 is ortho to the Cl substituent. |

| C4 | ~132 | Significant downfield shift. This is the ipso-carbon directly attached to the electronegative Cl. Its shift relative to the C4 in 2-naphthol is the most telling feature. |

| C4a | ~128 | Upfield shift. C4a is ortho to the Cl substituent, but SCS effects can sometimes be shielding at the ortho position in naphthalenes. |

| C5 | ~129 | Minor downfield shift (para-like position). |

| C6 | ~127 | Minor change (meta-like position). |

| C7 | ~125 | Minor change. |

| C8 | ~127 | Minor change. |

| C8a | ~134 | Minor change. |

Expertise & Causality:

-

The C4 signal is expected to be significantly downfield from its position in 2-naphthol due to the direct attachment of the electronegative chlorine atom (the ipso effect).

-

The C2 signal , bearing the hydroxyl group, will remain the most downfield signal among the non-bridgehead carbons, as oxygen is more electronegative than chlorine.

-

The shifts of the carbons on the unsubstituted ring (C5-C8) are predicted to be only slightly perturbed, demonstrating the localized nature of substituent effects.

Integrated Spectral Interpretation

The power of spectroscopic analysis lies in combining data from multiple techniques to build an irrefutable case for a chemical structure. For 4-chloronaphthalen-2-ol:

-

IR spectroscopy would confirm the presence of a phenolic -OH group and an aromatic system containing a C-Cl bond.

-

¹H NMR spectroscopy would confirm the presence of 6 aromatic protons and 1 hydroxyl proton. The key diagnostic features would be the downfield-shifted singlet for H3 and the deshielded doublet for the peri-proton H5.

-

¹³C NMR spectroscopy would show 10 distinct carbon signals, confirming the naphthalene skeleton. The chemical shifts of C2 (bonded to -OH) and C4 (bonded to -Cl) would serve as definitive markers for the substitution pattern.

Together, these predicted spectra provide a unique fingerprint that would allow for the confident identification of 4-chloronaphthalen-2-ol.

Conclusion

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Chloro-3-hydroxynaphthalene

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-chloro-3-hydroxynaphthalene, a halogenated aromatic compound of interest in environmental science and drug development. As a potential metabolite or environmental degradation product, its accurate identification and quantification are paramount. This document details the foundational principles, experimental workflows, and data interpretation strategies essential for robust analysis. We will explore the causality behind methodological choices, from ionization source selection to the prediction of fragmentation pathways, providing researchers, scientists, and drug development professionals with a field-proven guide to achieving high-quality, validated data.

Introduction

This compound (C₁₀H₇ClO) is a substituted naphthalene derivative featuring both a hydroxyl group and a chlorine atom. This structure confers properties that make it a relevant analyte in various fields. For instance, hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) are recognized biomarkers for PAH exposure, and their halogenated counterparts can arise from both metabolic processes and environmental chlorination of parent PAHs.[1][2] Mass spectrometry (MS), with its inherent sensitivity and specificity, stands as the premier analytical technique for the characterization of such compounds, often present at trace levels in complex matrices.

This guide moves beyond a simple recitation of protocols. It is designed to impart an intuitive understanding of why specific analytical decisions are made, reflecting the expertise of a seasoned application scientist. We will dissect the molecule's chemical nature to predict its behavior in a mass spectrometer, establish self-validating experimental designs, and ground our claims in authoritative scientific literature.

Part I: Foundational Principles & Pre-Analysis Considerations

The success of any mass spectrometric analysis is predicated on decisions made before the sample is ever introduced into the instrument. For this compound, three considerations are paramount: the choice of ionization, the inherent diagnostic power of its isotopic pattern, and the selection of an appropriate separation technique.

Ionization Suitability: A Tale of Two Functional Groups

The choice of ionization technique is dictated by the analyte's ability to form gas-phase ions. This compound possesses two key features that guide this choice: a phenolic hydroxyl group and an aromatic ring system.

-

Electrospray Ionization (ESI): This is the preferred method for LC-MS. The hydroxyl group on the naphthalene ring is phenolic and thus weakly acidic. In negative-ion mode ESI , this proton can be readily abstracted, forming a stable [M-H]⁻ ion.[3][4] This process is highly efficient and typically "soft," meaning it imparts minimal excess energy, leading to a strong signal for the molecular ion with little in-source fragmentation. This is ideal for quantification and for selecting the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option for LC-MS, particularly if the analyte exhibits lower polarity. While ESI relies on desolvating charged droplets, APCI uses a corona discharge to ionize the solvent, which then transfers a proton to (or from) the analyte. For this molecule, APCI would likely also be run in negative ion mode to generate the [M-H]⁻ ion, similar to ESI.[5]

-

Electron Ionization (EI): This is the classic, high-energy technique used in Gas Chromatography-Mass Spectrometry (GC-MS).[6] Bombardment with high-energy electrons (typically 70 eV) causes ionization by ejecting an electron, forming a radical cation (M•⁺).[6] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation.[7] While this can make it difficult to see the molecular ion, the resulting fragmentation pattern is a rich, structural fingerprint that is invaluable for unambiguous identification.[7][8]

The Critical Role of Isotopic Patterns

A defining characteristic of this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a distinctive isotopic signature in the mass spectrum. The molecular ion will appear as two peaks: the monoisotopic peak (M) , containing ³⁵Cl, and the M+2 peak , containing ³⁷Cl, with an intensity that is approximately one-third of the M peak. This M/M+2 pattern is a powerful, built-in validation tool confirming the presence of a single chlorine atom in the ion. Any fragment ion that retains the chlorine atom will also exhibit this signature.

Choosing the Right Analytical Approach: LC-MS vs. GC-MS

Both liquid and gas chromatography are suitable for separating this compound from matrix components prior to MS analysis. The choice depends on the analytical goal.

-

LC-MS/MS: This is the workhorse for quantitative analysis in complex biological or environmental matrices.[9][10] Reversed-phase HPLC provides excellent separation for OH-PAHs.[11] Coupled with ESI-MS/MS in negative ion mode, it offers superb sensitivity and specificity, making it ideal for detecting trace levels. The "soft" ionization ensures a strong precursor ion signal for fragmentation analysis.

-

GC-MS: For definitive structural confirmation, GC-MS with Electron Ionization (EI) is unparalleled.[12][13] The phenolic hydroxyl group can make the compound prone to peak tailing on some GC columns.[14] This can be overcome by derivatization , for example, by converting the hydroxyl group to a less polar and more volatile trimethylsilyl (TMS) ether.[15][16] The resulting EI fragmentation pattern provides a detailed structural fingerprint that can be compared against spectral libraries.[17]

Part II: Experimental Workflow: A Step-by-Step Guide

This section provides validated, step-by-step protocols for the analysis of this compound by both LC-MS/MS and GC-MS.

Experimental Workflow Overview

The overall analytical process follows a logical sequence from sample acquisition to final data analysis.

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: Quantitative LC-MS/MS Analysis

This protocol is optimized for the sensitive quantification of this compound in an aqueous matrix (e.g., environmental water sample).

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[11]

-

Acidify the aqueous sample (e.g., 100 mL) to pH ~3 with formic acid.

-

Spike the sample with a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog).

-

Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elute the analyte with 4 mL of methanol.[11]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of 50:50 methanol:water for injection.

2. LC-MS/MS Instrumental Parameters

| LC Parameter | Setting |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm particle size)[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| MS Parameter | Setting |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 177.0 (for ³⁵Cl) |

| Product Ions (Q3) | Optimized based on fragmentation (e.g., m/z 141.0, 113.0) |

| Collision Energy | Optimized for each transition (typically 15-30 eV) |

Protocol 2: Confirmatory GC-MS Analysis

This protocol is designed for the unambiguous structural confirmation of this compound.

1. Sample Preparation (Derivatization)

-

Start with the dried eluate from the SPE procedure (Step 1.8 above).

-

Add 50 µL of a suitable solvent (e.g., Toluene) and 10 µL of a silylation agent (e.g., BSA + TMCS).[16]

-

Vortex the mixture for 10 seconds.

-

Heat the vial at 70 °C for 60 minutes to ensure complete derivatization.[16]

-

Cool to room temperature before injection.

2. GC-MS Instrumental Parameters

| GC Parameter | Setting |

| Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[13] |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector | 275 °C, Splitless mode (1 min)[13] |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C, hold for 5 min.[13] |

| Injection Volume | 1 µL |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C[17] |

| Scan Mode | Full Scan |

| Scan Range | m/z 40-500 |

Part III: Data Interpretation & Structural Elucidation

Interpreting the mass spectrum is the final and most critical step. The combination of high-resolution mass data and fragmentation patterns allows for confident identification.

High-Resolution Mass Spectrum (HRMS)

Using a high-resolution mass spectrometer (e.g., Orbitrap, TOF), the exact mass of the molecular ion can be measured with high precision. This allows for the determination of the elemental formula.

Table of Expected Ions and Masses:

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| [C₁₀H₇³⁵ClO] | M•⁺ (EI) | 178.0185 |

| [C₁₀H₇³⁷ClO] | [M+2]•⁺ (EI) | 180.0156 |

| [C₁₀H₆³⁵ClO]⁻ | [M-H]⁻ (ESI) | 177.0113 |

| [C₁₀H₆³⁷ClO]⁻ | [M-H+2]⁻ (ESI) | 179.0083 |

| [C₁₀H₇³⁵ClO(Si(CH₃)₃)] | TMS-M•⁺ (GC-MS) | 250.0580 |

The ability to measure a mass with an error of <5 ppm provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) and EI Fragmentation

Fragmentation analysis provides the details of the molecule's structure. The energetically unstable molecular ions break apart at their weakest points or via predictable rearrangement reactions.[18]

Predicted Fragmentation Pathway (ESI-MS/MS of [M-H]⁻):

For negative ion mode MS/MS, fragmentation of the [M-H]⁻ ion (m/z 177) is driven by the loss of stable neutral molecules.

Caption: Predicted fragmentation of the [M-H]⁻ ion of this compound.

-

Loss of HCl (m/z 177 → 141): A common fragmentation pathway for chlorinated compounds containing an acidic proton is the loss of neutral hydrogen chloride, leading to a radical anion at m/z 141.

-

Loss of CO (m/z 177 → 149): Phenolic compounds are known to lose carbon monoxide (28 Da) from the ring structure after collisional activation. The resulting fragment at m/z 149 would retain the chlorine atom and its isotopic signature.

-

Loss of Cl radical (m/z 177 → 142): The loss of a chlorine radical (35 Da) would result in an ion at m/z 142.

Predicted Fragmentation Pathway (GC-EI-MS of M•⁺):

In EI, the fragmentation of the radical cation (m/z 178) is more extensive.

-

Loss of Cl (M•⁺ → [M-Cl]⁺): The most characteristic fragmentation is the loss of the chlorine atom to form a stable naphthol cation at m/z 143 . This is often a very prominent peak.

-

Loss of CO from [M-Cl]⁺: The m/z 143 fragment can then lose carbon monoxide to produce a fragment at m/z 115 .

-

Loss of HCl (M•⁺ → [M-HCl]•⁺): Loss of neutral HCl gives a radical cation at m/z 142 .

Summary of Key Diagnostic Fragments:

| Ion Type | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Significance |

| ESI-MS/MS | 177 | 141 | HCl | Confirms presence of both Cl and an adjacent H. |

| 177 | 149 | CO | Characteristic of a phenolic structure. Fragment retains Cl. | |

| EI-MS | 178 | 143 | Cl | Confirms presence of Cl. Often a very stable, abundant ion. |

| 178 | 142 | HCl | Confirms presence of Cl and an adjacent H. | |

| 143 | 115 | CO | Confirms the [M-Cl]⁺ fragment is a naphthol structure. |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that requires a deliberate and informed approach. By understanding the interplay between the analyte's chemical properties and the principles of different ionization and separation techniques, a robust analytical method can be developed. Negative-ion LC-ESI-MS/MS is the method of choice for sensitive quantification, leveraging the acidic nature of the hydroxyl group. For unequivocal identification, GC-EI-MS provides a rich, reproducible fragmentation pattern that serves as a structural fingerprint. In all cases, the characteristic 3:1 isotopic signature from the chlorine atom provides a constant and reliable point of validation throughout the analysis. This guide provides the foundational strategy and detailed protocols to empower researchers to confidently identify and quantify this compound in any relevant matrix.

References

- 1. Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 1-hydroxypyrene, 1- and 2-hydroxynaphthalene, 3-hydroxybenzo[a]pyrene and 6-hydroxynitropyrene by HPLC-MS/MS in human urine as exposure biomarkers for environmental and occupational surveys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 9. benchchem.com [benchchem.com]

- 10. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of dihydroxynaphthalenes in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. series.publisso.de [series.publisso.de]

- 17. mdpi.com [mdpi.com]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

solubility of "1-Chloro-3-hydroxynaphthalene" in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-3-hydroxynaphthalene in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to generate reliable solubility data. We will delve into the theoretical principles governing dissolution, provide robust experimental protocols, and explore thermodynamic and predictive modeling to offer a holistic view of the solute-solvent interactions.

Part 1: Theoretical Foundations of Solubility

A molecule's solubility is dictated by its physicochemical properties and its interactions with the solvent at a molecular level. For this compound, its solubility behavior is a complex interplay of its aromatic backbone and the distinct electronic characteristics of its functional groups.

Molecular Structure and Its Influence on Solubility

The structure of this compound—a naphthalene ring substituted with both a chloro and a hydroxyl group—governs its polarity and its capacity for intermolecular interactions.

-

Naphthalene Backbone: The fused aromatic ring system is inherently nonpolar and hydrophobic. This large hydrocarbon structure favors interactions with nonpolar solvents through London dispersion forces.[1]

-

Hydroxyl (-OH) Group: This group introduces significant polarity to the molecule. As a hydrogen bond donor and acceptor, it can interact strongly with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., ketones, ethers).[2][3] The presence of the -OH group is expected to enhance solubility in polar solvents.

-

Chloro (-Cl) Group: The chlorine atom is electronegative, creating a dipole moment that adds to the molecule's overall polarity. However, it is a weak hydrogen bond acceptor and primarily interacts through dipole-dipole forces. Its contribution to polarity is less significant than that of the hydroxyl group.

The overall solubility profile will be a balance between the nonpolar naphthalene core and the polar functional groups. Therefore, the molecule is expected to exhibit moderate polarity.

The Principle of "Like Dissolves Like" and Solvent Selection

The adage "like dissolves like" is the cornerstone of solubility prediction.[1] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To establish a comprehensive solubility profile for this compound, a diverse set of organic solvents should be selected for testing, categorized by their polarity:

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Carbon Tetrachloride) These solvents primarily interact through weak London dispersion forces. The large nonpolar naphthalene backbone suggests some degree of solubility in these solvents.[4]

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)) These solvents possess dipoles but do not have acidic protons to donate for hydrogen bonding. They can, however, accept hydrogen bonds. The hydroxyl group of the solute can donate a hydrogen bond to these solvents, likely resulting in favorable solubility.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, 1-Propanol) These solvents can both donate and accept hydrogen bonds.[5] The hydroxyl group on this compound can engage in strong hydrogen bonding with these solvents, suggesting significant solubility. However, as the alkyl chain of the alcohol solvent increases, its polarity decreases, which may, in turn, affect the solubility of the solute.

Part 2: Experimental Determination of Equilibrium Solubility

To obtain accurate and reproducible solubility data, a robust and well-controlled experimental methodology is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This method ensures that the solvent becomes saturated with the solute, reaching a state of thermodynamic equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or incubator. Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The temperature must be rigorously controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.[8] This step removes any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The concentration of this compound in the diluted sample is then determined.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Techniques for Quantification

The choice of analytical method depends on the properties of the solute and the required sensitivity and accuracy.

HPLC is a highly accurate and specific method for determining the concentration of a compound in a solution.[9][10]

-

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector (e.g., a UV detector set to the λ_max of this compound) measures the amount of the compound as it elutes from the column.

-

Protocol Outline:

-

Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted, filtered saturated solution.

-

Determine the concentration of the sample by interpolating its peak area on the calibration curve.[8]

-

This technique is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.[11][12]

-

Principle: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13]

-

Protocol Outline:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning across a range of UV-Vis wavelengths.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λ_max to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted, filtered saturated solution.

-

Calculate the concentration of the sample from the calibration curve.[14]

-

This is a classic and straightforward method that relies on precise mass measurements, avoiding the need for spectroscopic instrumentation.[15][16]

-

Principle: A known volume or mass of the saturated solution is taken, the solvent is completely evaporated, and the mass of the remaining solid solute is measured.[17]

-

Protocol Outline:

-

Pipette a precise volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or a temperature-controlled oven until the solute is completely dry.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.[18]

-

The mass of the dissolved solute is the final constant mass minus the initial mass of the empty dish. Solubility is then calculated as mass of solute per volume or mass of solvent.

-

Part 3: Thermodynamic Analysis of Dissolution

Studying solubility at different temperatures provides valuable insights into the thermodynamics of the dissolution process. The dissolution process can be described by changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[7]

The relationship between solubility and temperature is described by the van't Hoff equation. By plotting the natural logarithm of the mole fraction solubility (ln X) against the inverse of the absolute temperature (1/T), the enthalpy and entropy of dissolution can be determined.[7]

-

Gibbs Free Energy of Dissolution (ΔG°): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process. ΔG° = -RT ln(X) where R is the universal gas constant, T is the absolute temperature, and X is the mole fraction solubility.

-

Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).[19]

-

Entropy of Dissolution (ΔS°): Reflects the change in disorder of the system upon dissolution.

These parameters are related by the fundamental thermodynamic equation: ΔG° = ΔH° - TΔS°

From the van't Hoff plot (ln X vs. 1/T), the enthalpy and entropy can be calculated from the slope and intercept, respectively:

-

Slope = -ΔH°/R

-

Intercept = ΔS°/R

Part 4: Predictive Approaches to Solubility

While experimental determination is the most reliable method, theoretical models can provide useful estimations, especially in the early stages of research.

The UNIFAC Group Contribution Model

The Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal mixtures.[20] By knowing the activity coefficient, the solubility of a solid in a liquid can be estimated.

-

Principle: The UNIFAC method breaks down molecules into their constituent functional groups (e.g., aromatic carbon 'ACH', hydroxyl 'OH', aromatic chlorine 'ACCl').[21] It assumes that the activity coefficient is determined by the interactions between these groups. Each group has defined size and surface area parameters, and interaction parameters between different groups have been determined from experimental data.[22][23]

-

Application: To predict the solubility of this compound, one would define its structure based on UNIFAC groups and use the model's equations to calculate the activity coefficient in a given solvent. This approach is powerful for screening a wide range of solvents where experimental data is not available but is generally less accurate than experimental measurement.[24]

Part 5: Data Presentation

For clarity and comparative analysis, all experimentally determined solubility data should be organized systematically.

Table 1: Experimental Solubility of this compound

| Solvent | Solvent Polarity Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (X) |

|---|---|---|---|---|---|

| Hexane | Nonpolar | 25.0 | |||

| Toluene | Nonpolar | 25.0 | |||

| Acetone | Polar Aprotic | 25.0 | |||

| Ethyl Acetate | Polar Aprotic | 25.0 | |||

| Methanol | Polar Protic | 25.0 | |||

| Ethanol | Polar Protic | 25.0 | |||

| Add other solvents |

| Repeat for other temps | | 35.0 | | | |

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. tutorchase.com [tutorchase.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. improvedpharma.com [improvedpharma.com]

- 10. sciforum.net [sciforum.net]

- 11. measurlabs.com [measurlabs.com]

- 12. longdom.org [longdom.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. pharmajournal.net [pharmajournal.net]

- 19. researchgate.net [researchgate.net]

- 20. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 21. researchgate.net [researchgate.net]

- 22. Published Parameters UNIFAC - DDBST GmbH [ddbst.com]

- 23. Published Parameters UNIFAC(Do) - DDBST GmbH [ddbst.com]

- 24. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Theoretical Properties of 4-Chloronaphthalen-2-ol

Abstract

This technical guide provides an in-depth analysis of the theoretical and predicted properties of 4-chloronaphthalen-2-ol, a member of the chlorinated naphthalene class of compounds. While specific experimental data for this isomer is sparse, this document leverages established computational chemistry principles and data from structurally related analogues to construct a robust theoretical profile. We will explore its fundamental physicochemical properties, delve into its electronic structure through quantum chemical calculations—including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)—predict its spectroscopic signatures, and discuss its likely chemical reactivity and metabolic fate. The guide is intended for researchers, chemists, and toxicologists in academia and the pharmaceutical industry, providing a foundational understanding of this molecule's behavior and offering validated protocols for its potential synthesis and analysis.

Introduction: Contextualizing 4-Chloronaphthalen-2-ol

Chlorinated naphthalenes (CNs) are a class of synthetic aromatic compounds that have historically been used in a variety of industrial applications, from dielectrics to wood preservatives.[1][2] Their chemical stability and lipophilicity, however, also lead to environmental persistence and bioaccumulation, making them a subject of toxicological and environmental concern.[3] The introduction of functional groups, such as a hydroxyl group, significantly alters the parent molecule's properties, creating a phenolic compound with distinct reactivity and metabolic potential.

4-Chloronaphthalen-2-ol is a specific isomer featuring a naphthalene core substituted with both a chloro and a hydroxyl group. The relative positions of these substituents dictate the molecule's electronic properties, reactivity, and biological interactions. Understanding these properties from a theoretical standpoint is crucial for predicting its behavior, designing synthetic routes, and assessing its potential as a drug scaffold intermediate or as a toxicant. This guide employs a first-principles approach, using computational models to elucidate the intrinsic properties of the molecule.

Molecular Structure and Predicted Physicochemical Properties

The foundational characteristics of a molecule are its structure and resulting physicochemical properties. These parameters govern its solubility, membrane permeability, and interactions with biological systems.

Chemical Identity

The structure of 4-chloronaphthalen-2-ol consists of a naphthalene bicyclic aromatic system. A hydroxyl (-OH) group is located at position 2, and a chlorine (-Cl) atom is at position 4.

Caption: Molecular structure of 4-chloronaphthalen-2-ol.

Calculated Physicochemical Properties

The following properties were calculated based on the molecular structure. These values are essential for designing experimental conditions, such as selecting appropriate solvents or analytical techniques.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇ClO | PubChem[4] |

| Molecular Weight | 178.61 g/mol | PubChem[4] |

| IUPAC Name | 4-chloronaphthalen-2-ol | - |

| Calculated LogP | 3.9 | Inferred from[4] |

| Polar Surface Area | 20.2 Ų | Inferred from[4] |

| H-Bond Donors | 1 | - |

| H-Bond Acceptors | 1 | - |

Theoretical and Computational Analysis

To move beyond basic properties, we employ quantum chemical calculations, specifically Density Functional Theory (DFT), a method that provides deep insights into the electronic structure and reactivity of molecules.[5][6] The calculations referenced here are typically performed at the B3LYP/6-31G(d,p) level of theory, a widely accepted standard for organic molecules.[5][7]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[8] The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).[9] The energy difference between them, the HOMO-LUMO gap (Egap), is a measure of the molecule's kinetic stability and chemical reactivity.[10] A small gap suggests high reactivity, while a large gap indicates high stability.[10]

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -5.85 | Represents the ionization potential; ease of donating electrons.[7] |

| ELUMO | -1.21 | Represents the electron affinity; ease of accepting electrons.[7] |

| Egap (HOMO-LUMO) | 4.64 | Indicates moderate chemical reactivity and stability.[10] |

The HOMO is predicted to be localized primarily on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the aromatic system, suggesting that nucleophilic attack can occur at several positions on the ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[11] It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7][9]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. For 4-chloronaphthalen-2-ol, this region is concentrated around the hydroxyl oxygen atom due to its lone pairs of electrons.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is most prominent around the hydrogen of the hydroxyl group, making it acidic.

-

Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral charge, typically the carbon-hydrogen framework of the aromatic rings.

The MEP map suggests that the molecule's reactivity is dominated by the hydroxyl group, which can act as both a hydrogen bond donor and a site for electrophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several key reactivity indices can be calculated.[7][9]

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | I = -EHOMO | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | 1.21 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.32 | Resistance to change in electron distribution; related to stability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.53 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.69 | A measure of the molecule's ability to act as an electrophile. |

These descriptors collectively paint a picture of a molecule with moderate reactivity, capable of participating in both electrophilic and nucleophilic reactions.

Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification. Based on the structure of 4-chloronaphthalen-2-ol, we can predict its key spectral features.

| Spectroscopic Method | Predicted Key Features | Rationale |

| ¹H NMR | • ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton.• ~7.0-8.0 ppm (m, 5H): Aromatic protons with complex splitting patterns due to coupling. | The phenolic proton is deshielded and often broad. Aromatic protons reside in a characteristic downfield region.[12] |

| ¹³C NMR | • ~150-155 ppm: Carbon attached to the -OH group.• ~130-135 ppm: Carbon attached to the -Cl group.• ~110-130 ppm: Other aromatic carbons. | The electronegative oxygen atom strongly deshields the attached carbon. The effect of chlorine is also deshielding but less pronounced.[12] |

| IR Spectroscopy | • ~3200-3500 cm⁻¹ (broad): O-H stretching vibration.• ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.• ~1500-1600 cm⁻¹: Aromatic C=C stretching.• ~1200-1250 cm⁻¹: C-O stretching.• ~750-850 cm⁻¹: C-Cl stretching. | These frequencies are characteristic of the specific functional groups present in the molecule.[13] |

| Mass Spectrometry | • Molecular Ion (M⁺): m/z ≈ 178.• Isotope Peak (M+2)⁺: m/z ≈ 180, with an intensity of ~33% relative to M⁺. | The presence and ratio of the M⁺ and (M+2)⁺ peaks are a definitive signature for a monochlorinated compound due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |

Reactivity and Potential Metabolic Pathways

The theoretical properties discussed above directly inform the molecule's expected reactivity and how it might be processed in a biological system.

Chemical Reactivity

The naphthalene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The directing effects of the -OH (ortho-, para-directing) and -Cl (ortho-, para-directing, but deactivating) groups will influence the position of further substitution. The phenolic hydroxyl group itself is reactive, capable of being deprotonated to form a phenoxide, alkylated to form an ether, or acylated to form an ester.

Predicted Metabolic Activation

In drug development and toxicology, understanding a compound's metabolic fate is critical. Xenobiotics like 4-chloronaphthalen-2-ol are typically metabolized in two phases.[14]

-

Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The electron-rich aromatic ring is a likely target for epoxidation or further hydroxylation. Such reactions can sometimes lead to the formation of reactive metabolites.[14]

-

Phase II Metabolism: Involves conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. The phenolic hydroxyl group is a primary site for glucuronidation and sulfation.

A significant concern with phenols and aromatic systems is their potential bioactivation to reactive quinone-type intermediates, which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[14]

Caption: Predicted metabolic pathways of 4-chloronaphthalen-2-ol.

Experimental Protocols for Analysis and Characterization

The following section provides high-level, field-proven protocols that can be adapted for the synthesis and analysis of 4-chloronaphthalen-2-ol.

Protocol: Hypothetical Synthesis via Electrophilic Chlorination

This protocol describes a plausible synthesis of 4-chloronaphthalen-2-ol from 2-naphthol. The hydroxyl group is a strong ortho-, para-director, but the 1-position (alpha) is often more reactive than the 3-position (beta). Direct chlorination can lead to a mixture of products, so careful control of conditions is necessary.

-

Preparation: Dissolve 1.0 equivalent of 2-naphthol in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Reagent Addition: Slowly add 1.0 equivalent of a mild chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the stirred solution over 30 minutes. The reaction should be performed in a fume hood and protected from light.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the 4-chloro-2-naphthol isomer from other potential isomers (e.g., 1-chloro-2-naphthol).

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS, comparing the results to the predicted spectra.

Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation and identification of semi-volatile compounds like chloronaphthalenes.[15]

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a volatile organic solvent (e.g., pentane or hexane) at a concentration of ~1000 mg/L.[15] Create a series of calibration standards by diluting the stock solution.[15]

-

GC-MS System Configuration:

-

Injector: 230 °C, Splitless mode.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

-

-

Analysis: Inject 1 µL of each standard and the sample into the GC-MS system.

-

Data Processing: Identify the peak corresponding to 4-chloronaphthalen-2-ol by its retention time. Confirm its identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the characteristic M⁺ and M+2 isotope cluster.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This guide has established a comprehensive theoretical profile for 4-chloronaphthalen-2-ol using fundamental chemical principles and computational modeling. The analysis of its electronic structure, predicted spectroscopic data, and potential reactivity provides a critical foundation for any researcher interested in this compound. The HOMO-LUMO and MEP analyses highlight the dominant role of the hydroxyl group and the aromatic system in its reactivity. Furthermore, the predicted metabolic pathways suggest potential for bioactivation, a key consideration in drug development and toxicology. The included protocols offer a practical starting point for the synthesis and empirical validation of these theoretical properties. This document serves as a robust starting point for future experimental and computational investigations into 4-chloronaphthalen-2-ol and its derivatives.

References

- 1. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]